Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the CAS Number: 1909317-41-4 . It has a molecular weight of 255.35 and a molecular formula of C14H25NO3 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h11,16H,4-10H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump . The boiling point is not specified . More detailed physical and chemical properties may be available from specialized databases or research articles.Scientific Research Applications
Synthesis and Derivation
- Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate. This compound and its intermediates are valuable for further selective derivation, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Reaction Pathways
- Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its utility in preparing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Spirocyclization Processes
- Diaba et al. (2013) reported a copper(I)-mediated atom transfer reaction for dearomative radical spirocyclization from N-benzyltrichloroacetamides, leading to 2-azaspiro[4.5]decadienes. This process emphasizes the compound's role in facilitating complex chemical transformations (Diaba et al., 2013).
Supramolecular Arrangements
- Graus et al. (2010) explored the relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, including tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. This study highlights the compound's relevance in crystallography and supramolecular chemistry (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
- Fernandez et al. (2002) synthesized spirolactams as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their conformational analyses of these tripeptide analogues provide insights into the application of such compounds in peptide synthesis (Fernandez et al., 2002).
Novel Synthesis Approaches
- Wu et al. (2019) developed a copper-tert-butyl hydroperoxide mediated intramolecular spirocyclization of N-p-NO2-benzoylacrylamides, demonstrating a novel approach for preparing phosphonated or trifluoromethylated azaspiro[4.5]decadientriones (Wu et al., 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMIABEMRMQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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